molecular formula C6H12 B1587906 cis-4-Methyl-2-pentene CAS No. 691-38-3

cis-4-Methyl-2-pentene

Cat. No.: B1587906
CAS No.: 691-38-3
M. Wt: 84.16 g/mol
InChI Key: LGAQJENWWYGFSN-PLNGDYQASA-N
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Description

cis-4-Methyl-2-pentene (CAS 691-38-3) is a branched alkene with the molecular formula C₆H₁₂ and a molecular weight of 84.16 g/mol. Its IUPAC name is (Z)-4-methylpent-2-ene, reflecting the Z-configuration of the double bond between C2 and C3, with a methyl group on C4 . Key physical properties include:

  • Boiling Point: 56°C
  • Density: 0.686 g/mL at 20°C
  • Refractive Index: n²⁰/D 1.39
  • Storage: Recommended at refrigerated temperatures (2–8°C) for stability .

The compound is classified as a flammable liquid (UN 3295) with hazards including skin/eye irritation and inhalation risks . It is used in organic synthesis, particularly in photochemical reactions and aziridine formation .

Preparation Methods

Partial Reduction of Alkynes Using Lindlar’s Catalyst

Overview:

One of the most widely used methods to synthesize cis-4-methyl-2-pentene is the partial hydrogenation of 4-methyl-2-pentyne (an alkyne) using Lindlar’s catalyst. Lindlar’s catalyst is a palladium-based catalyst poisoned with lead and supported on calcium carbonate, which selectively reduces alkynes to cis-alkenes without further hydrogenation to alkanes.

Reaction Details:

Mechanism:

The catalyst facilitates syn-addition of hydrogen to the triple bond, producing the alkene with substituents on the same side (cis configuration). This method suppresses the formation of the trans isomer and over-reduction to the alkane.

Research Findings:

  • This method is preferred in laboratory and industrial settings due to its stereoselectivity and relatively straightforward procedure.
  • Avoids isomerization to trans-4-methyl-2-pentene, which can occur under harsher conditions or with other catalysts.
  • Over-reduction to 4-methylpentane is minimized by carefully controlling reaction parameters.

Hydroboration-Oxidation of 4-Methyl-1-pentene

Overview:

Hydroboration-oxidation is a two-step process that converts an alkene to an alcohol, but can be adapted to prepare this compound by selective elimination or rearrangement steps starting from 4-methyl-1-pentene.

Reaction Details:

  • Starting material: 4-methyl-1-pentene
  • Step 1: Hydroboration with borane or a borane complex (e.g., BH3·THF)
  • Step 2: Oxidation with hydrogen peroxide (H2O2) in basic medium
  • Outcome: The process can be tuned to yield this compound by controlling reaction conditions and subsequent elimination reactions.

Notes:

  • This method is less direct than alkyne reduction but useful when the starting alkene is more readily available.
  • The hydroboration step proceeds via syn-addition, which can help maintain stereochemistry in subsequent transformations.

Catalytic Hydrogenation of 4-Methyl-2-pentyne (Industrial Scale)

Overview:

Industrial production often relies on catalytic hydrogenation under controlled conditions to selectively produce the cis isomer.

Reaction Details:

  • Starting material: 4-methyl-2-pentyne
  • Catalyst: Palladium or other noble metal catalysts, often modified to prevent over-reduction
  • Conditions: Carefully controlled temperature and hydrogen pressure to favor cis-alkene formation
  • Outcome: High yield of this compound

Research Insights:

  • Industrial processes optimize catalyst composition and reaction parameters to maximize selectivity and minimize byproducts.
  • The use of Lindlar-type catalysts or poisoned catalysts is common to achieve stereoselectivity.
  • The process is scalable and economically viable for large-scale synthesis.

Isomerization of Related Olefins

Overview:

Isomerization of other methylpentene isomers under acidic conditions can yield this compound.

Example:

  • Isomerization of Z-methyl-1-pentene in the presence of sulfuric acid at controlled temperatures can selectively produce 2-methyl-2-pentene isomers, including this compound.

Notes:

  • This method requires careful control of acid concentration and temperature to avoid unwanted methyl shifts and formation of other isomers.
  • It is more relevant when refining complex mixtures from catalytic cracking or dimerization processes.

Comparative Summary Table of Preparation Methods

Method Starting Material Catalyst/Reagents Conditions Selectivity for cis Isomer Scale Notes
Partial Reduction (Lindlar’s) 4-methyl-2-pentyne Lindlar’s catalyst, H2 Mild temp & pressure High Lab & Industrial Syn-addition ensures cis stereochemistry
Hydroboration-Oxidation 4-methyl-1-pentene BH3·THF, H2O2/NaOH Room temp, aqueous workup Moderate (with tuning) Lab Two-step process, indirect route
Catalytic Hydrogenation 4-methyl-2-pentyne Pd or modified Pd catalysts Controlled temp & pressure High Industrial Scalable, requires catalyst modification
Acid-Catalyzed Isomerization Z-methyl-1-pentene Sulfuric acid Controlled temp & conc. Moderate Industrial Requires careful control to avoid byproducts

Detailed Research Findings

  • Stereoselectivity: Lindlar’s catalyst remains the gold standard for achieving cis-alkene formation from alkynes, as it facilitates syn-addition of hydrogen atoms.
  • Catalyst Poisoning: Lead or quinoline poisoning of palladium catalysts reduces their activity, preventing full hydrogenation to alkanes and favoring cis-alkene formation.
  • Industrial Optimization: Temperature control (typically 20–30 °C) and hydrogen pressure are critical to maximize yield and purity of this compound.
  • Isomer Purification: Techniques such as fractional distillation and selective extraction are used to separate cis isomers from trans and other positional isomers.
  • Alternative Routes: Hydroboration-oxidation offers a stereospecific route but is more complex and less commonly used for direct this compound production.

Additional Notes on Analytical Confirmation

  • Spectroscopic Identification: The cis isomer can be confirmed using NMR spectroscopy, where vinylic protons show characteristic coupling constants and chemical shifts consistent with cis geometry.
  • Physical Properties: Boiling point ranges between 56–58.8 °C and density around 0.67 g/mL at 25 °C are important for process design and purity assessment.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: mCPBA, room temperature.

    Hydrogenation: H2, palladium catalyst, room temperature.

    Halogenation: Br2, room temperature.

Major Products:

    Epoxidation: this compound oxide.

    Hydrogenation: 4-Methylpentane.

    Halogenation: 4-Methyl-2,3-dibromopentane.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Cis-4-Methyl-2-pentene serves as an important intermediate in the synthesis of fine chemicals and pharmaceuticals. Its double bond allows for various reactions, including:

  • Hydroboration-Oxidation : Converts alkenes to alcohols.
  • Epoxidation : Forms epoxides using peracids, which are useful in further synthetic pathways.
  • Diels-Alder Reactions : Acts as a diene or dienophile in cycloaddition reactions.

Industrial Applications

Polymer Production
this compound is utilized in the production of polymers. It can act as a monomer in copolymerization processes, contributing to the development of materials with tailored properties.

ApplicationDescription
Polymerization Used as a monomer to create copolymers with specific mechanical properties.
Additives Functions as a plasticizer or modifier in polymer formulations.

Case Study 1: Synthesis of Epoxides

In a study examining the epoxidation of this compound, researchers utilized meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction yielded high selectivity for the epoxide product, demonstrating the compound's utility in synthesizing valuable intermediates for pharmaceuticals.

Case Study 2: Polymerization Techniques

A series of experiments highlighted the effectiveness of this compound as a monomer in copolymerization reactions with styrene. The resulting copolymers exhibited enhanced thermal stability and mechanical strength compared to homopolymers.

Comparison with Related Compounds

This compound's properties differ significantly from its isomers:

CompoundStructureKey Differences
trans-4-Methyl-2-pentene Trans configurationHigher boiling point due to less steric hindrance.
4-Methyl-1-pentene Double bond at different positionDifferent reactivity pattern and applications.
2-Methyl-2-pentene Different substitution patternVaries in polymerization behavior and stability.

Mechanism of Action

The mechanism of action for reactions involving cis-4-Methyl-2-pentene typically involves the interaction of the double bond with electrophilic or nucleophilic reagents. For example, in epoxidation, the electrophilic oxygen atom from the peracid reacts with the nucleophilic double bond to form an epoxide through a concerted mechanism .

Comparison with Similar Compounds

Structural Isomers: 3-Methyl-2-pentene vs. 4-Methyl-2-pentene

  • This positional isomerism affects reactivity: Steric Effects: The C3-methyl group in 3-methyl-2-pentene may hinder reactions at the double bond more than the C4-methyl group in cis-4-methyl-2-pentene due to proximity to the reactive site. Boiling Point: Expected to be lower than this compound due to reduced branching symmetry.
  • 4-Methyl-1-pentene (CAS 691-37-2): A terminal alkene with a methyl group on C3. Reactivity: More reactive in electrophilic additions due to the less substituted double bond .

Stereoisomers: cis- vs. trans-4-Methyl-2-pentene

  • trans-4-Methyl-2-pentene (CAS 691-38-3_T ):
    • Boiling Point : Likely lower than the cis isomer due to reduced dipole moment (trans isomers are generally less polar).
    • Reactivity : In photolysis with pivaloyl azide, the trans isomer produces both cis- and trans-aziridines, while the cis isomer forms only the cis-aziridine .
    • Synthetic Routes : Trans alkenes can be synthesized via sodium-ammonia reduction of alkynes, contrasting with Lindlar catalyst for cis isomers .

Other Alkenes: 1-Pentene and cis-2-Pentene

  • 1-Pentene (CAS 109-67-1):

    • Boiling Point : ~30°C (lower than this compound due to linear structure and terminal double bond) .
    • Applications : Primarily used in polymer production, unlike this compound’s niche in specialty syntheses.
  • cis-2-Pentene (CAS 627-20-3):

    • Boiling Point : 37°C (lower than this compound due to smaller molecular size and symmetry).
    • Reactivity : Less steric hindrance compared to the branched this compound, leading to faster reaction rates in some additions.

Reaction-Specific Comparisons

Photochemical Reactions:

  • This compound reacts with pivaloylnitrene to form cis-aziridine exclusively (36% yield in dichloromethane), while trans-4-methyl-2-pentene yields both cis- and trans-aziridines . This highlights the cis isomer’s stereochemical fidelity in nitrene trapping .

Radical Additions:

  • With phenoxathiin cation radical, this compound predominantly forms E-(10-phenoxathiiniumyl)alkenes, unlike most cis-alkenes favoring Z-isomers . This anomaly is attributed to steric effects from the methyl group.

Data Tables

Table 1: Physical Properties of Selected Alkenes

Compound CAS Number Boiling Point (°C) Density (g/mL) Molecular Weight
This compound 691-38-3 56 0.686 84.16
trans-4-Methyl-2-pentene 691-38-3_T ~50 (estimated) - 84.16
1-Pentene 109-67-1 ~30 0.66 70.13
cis-2-Pentene 627-20-3 37 0.65 70.13

Table 2: Reaction Yields in Photolysis with Pivaloyl Azide

Olefin Aziridine Yield (%) Major Product(s)
This compound 36 cis-Aziridine
trans-4-Methyl-2-pentene 25 cis- and trans-Aziridines

Biological Activity

Overview

cis-4-Methyl-2-pentene is an organic compound classified as an alkene, with the molecular formula C6H12C_6H_{12} and a molecular weight of 84.16 g/mol. It is characterized by a double bond between the second and third carbon atoms in its chain, with a cis configuration that influences its physical and chemical properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of fine chemicals and pharmaceuticals .

  • Molecular Formula : C6H12C_6H_{12}
  • Molecular Weight : 84.16 g/mol
  • Boiling Point : 56 °C
  • Flash Point : -33 °C
  • Density : 0.67 kg/m³ at 20 °C .

The biological activity of this compound can be attributed to its reactivity due to the presence of a double bond. This bond allows for various reactions, such as:

  • Epoxidation : The double bond can react with electrophilic agents like peracids to form epoxides, which are biologically active intermediates.
  • Hydrogenation : Under certain conditions, it can be hydrogenated to form saturated hydrocarbons, which may have different biological properties.
  • Halogenation : The compound can react with halogens, leading to the formation of halogenated products that may exhibit distinct biological activities .

Toxicological Profile

Research indicates that this compound is a skin and eye irritant and poses an aspiration hazard if ingested, potentially causing lung injury . Additionally, it has been classified as a neurotoxin and is associated with acute solvent syndrome, which highlights the need for caution during handling and exposure .

Comparative Analysis

The biological activity of this compound can be compared with its structural isomers:

CompoundStructure TypeNotable Biological Activity
This compound AlkeneLimited specific studies; potential for medicinal chemistry applications
trans-4-Methyl-2-pentene AlkeneDifferent reactivity due to trans configuration; less explored in biology
2-Methyl-2-pentene AlkeneKnown for different applications in organic synthesis; limited biological data

Case Studies and Research Findings

  • Reactivity Studies : Research has shown that the reactivity of this compound with electrophiles is influenced by its steric configuration, leading to distinct reaction pathways compared to its trans counterpart. For example, studies indicate that allylic hydrogen abstraction occurs at a lower rate than expected due to the steric hindrance presented by the cis configuration .
  • Synthesis Applications : In industrial settings, this compound has been utilized in the synthesis of polymers and other materials, suggesting potential indirect biological applications through polymeric drug delivery systems or as components in biocompatible materials .
  • Potential Medicinal Chemistry Applications : While direct studies on this compound are sparse, derivatives have been explored for their potential use in synthesizing biologically active compounds. The epoxidation products formed from this compound could serve as intermediates in drug development .

Q & A

Basic Questions

Q. What are the optimal methods for synthesizing cis-4-methyl-2-pentene in a laboratory?

The compound can be synthesized via catalytic hydrogenation of 4-methyl-2-pentyne using a Lindlar catalyst (palladium on calcium carbonate with lead poisoning), which ensures stereoselective formation of the cis-alkene. This method suppresses over-reduction to alkanes and avoids isomerization to the trans-form .

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Identify C=C stretching vibrations (~1650 cm⁻¹) and methyl group absorptions.
  • NMR : The 1H^1H-NMR spectrum shows a doublet for the vinylic protons (δ ~5.3 ppm) coupled with adjacent methyl groups.
  • Mass Spectrometry : Molecular ion peak at m/z 84 (C₆H₁₂⁺) and fragmentation patterns consistent with alkene cleavage .

Q. What are the critical physical properties of this compound for experimental design?

Key properties include:

  • Boiling Point : 56–58.8°C (discrepancies noted across sources; verify via distillation calibration) .
  • Density : 0.67 g/mL at 25°C, critical for solvent selection and phase separation .
  • Refractive Index : nD20=1.39n_{D}^{20} = 1.39, useful for purity assessment .

Q. How should this compound be stored to prevent degradation?

Store in airtight containers under inert gas (e.g., nitrogen) at 0–6°C to minimize oxidation or isomerization. Avoid exposure to light, which may induce photochemical reactions .

Advanced Research Questions

Q. What factors influence stereochemical outcomes in reactions involving this compound?

Reaction stereoselectivity depends on substrate geometry and catalyst interactions. For example, phenoxathiin cation radical addition on basic alumina predominantly forms (E)-isomers from this compound due to steric effects during proton loss . Mechanistic studies using deuterated analogs or computational modeling can clarify transition-state geometries.

Q. How can researchers resolve contradictions in reported boiling points (56°C vs. 58.8°C)?

Discrepancies may arise from impurities or calibration differences. Validate purity via gas chromatography (GC) with a polar column (e.g., DB-WAX) and compare retention times against standards. Differential scanning calorimetry (DSC) can also provide precise phase-change data .

Q. What are the quantum yields for this compound isomerization under UV light, and how do they inform photochemical studies?

Reported quantum yields for isomerization (e.g., in azide photolysis systems) highlight wavelength-dependent reactivity. Use monochromatic light sources (254–365 nm) and monitor reaction progress via GC or UV-Vis spectroscopy to quantify isomer ratios .

Q. How does the electronic structure of this compound affect its reactivity in electrophilic addition reactions?

The electron-rich double bond facilitates electrophilic additions (e.g., bromination or hydration). Frontier molecular orbital (FMO) analysis via DFT calculations can predict regioselectivity, while Hammett substituent constants quantify electronic effects of methyl groups .

Q. What analytical challenges arise when quantifying trace this compound in environmental samples?

Low volatility and matrix interference complicate GC analysis. Employ headspace solid-phase microextraction (HS-SPME) paired with GC-MS for enhanced sensitivity. Calibrate using deuterated internal standards (e.g., d10-analogs) to correct for recovery losses .

Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving this compound?

Substitute hydrogen with deuterium at reactive sites (e.g., vinylic positions) and measure rate differences. For example, kH/kD>1k_H/k_D > 1 in hydrogenation suggests a mechanism involving H₂ dissociation on the catalyst surface .

Q. Methodological Guidance

  • Contradiction Analysis : Cross-reference data from NIST (e.g., IR spectra ) and independent replication studies to validate properties.
  • Experimental Replication : Follow protocols from peer-reviewed syntheses and document deviations (e.g., catalyst batch, solvent grade).
  • Safety Protocols : Adhere to flammability (Class 4.1) and toxicity guidelines; use fume hoods and explosion-proof equipment .

Properties

IUPAC Name

(Z)-4-methylpent-2-ene
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InChI

InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3/b5-4-
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InChI Key

LGAQJENWWYGFSN-PLNGDYQASA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C)C
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Isomeric SMILES

C/C=C\C(C)C
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Molecular Formula

C6H12
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DSSTOX Substance ID

DTXSID90880651
Record name 2-pentene, 4-methyl-, (z)-
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Molecular Weight

84.16 g/mol
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Physical Description

Clear dark yellow liquid; [Sigma-Aldrich MSDS], Clear colourless liquid, Fruity green aroma upon dilution
Record name cis-4-Methyl-2-pentene
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Record name 4-Methyl-cis-2-pentene
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Solubility

Practically insoluble to insoluble, Slightly Soluble (in ethanol)
Record name 4-Methyl-cis-2-pentene
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Density

0.6690-0.6730
Record name 4-Methyl-cis-2-pentene
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Vapor Pressure

244.0 [mmHg]
Record name cis-4-Methyl-2-pentene
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CAS No.

691-38-3, 4461-48-7
Record name cis-4-Methyl-2-pentene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
cis-4-Methyl-2-pentene
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
cis-4-Methyl-2-pentene
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
cis-4-Methyl-2-pentene
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
cis-4-Methyl-2-pentene
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
cis-4-Methyl-2-pentene
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
Ethyl 2-(2-fluoro-3-hydroxy-6-nitrophenyl)-3-oxobutanoate
cis-4-Methyl-2-pentene

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